Etilefrine is classified as a sympathomimetic agent and falls under the category of vasopressors. It is synthesized from derivatives of phenethylamine, specifically through modifications of hydroxyacetophenone structures. The compound is widely utilized in clinical settings for its effectiveness in managing low blood pressure conditions.
The synthesis of etilefrine hydrochloride typically involves several steps:
A patent (CN101921198A) outlines a detailed method for synthesizing etilefrine hydrochloride, emphasizing the importance of controlling reaction conditions to achieve high purity and yield .
Etilefrine has the molecular formula and a molecular weight of approximately 215.70 g/mol. Its structure features a phenolic ring with an ethyl side chain attached to an amine group, which contributes to its pharmacological activity.
Etilefrine participates in various chemical reactions typical for amines and phenolic compounds. Key reactions include:
These reactions are critical for developing new formulations or prodrugs that enhance the therapeutic efficacy of etilefrine.
Etilefrine exerts its effects primarily through the stimulation of alpha-adrenergic receptors, leading to vasoconstriction and increased peripheral resistance. This mechanism results in elevated blood pressure, making it effective in treating hypotensive episodes.
The pharmacodynamic profile indicates that etilefrine has a rapid onset of action, making it suitable for acute management scenarios.
Relevant analyses have confirmed these properties, which are essential for formulating effective pharmaceutical products.
Etilefrine is predominantly used in clinical settings for managing hypotension. Its applications extend beyond immediate medical use; research continues into potential uses in treating other cardiovascular conditions due to its vasopressor properties. Additionally, analytical methods such as spectrophotometry have been developed for quantifying etilefrine in pharmaceutical formulations, ensuring quality control during production .
Etilefrine (chemical formula: C₁₀H₁₅NO₂; molecular weight: 181.23 g/mol) is a synthetic phenethylamine derivative classified as a β-hydroxy-phenylethanolamine. Its IUPAC name is 3-[2-(ethylamino)-1-hydroxyethyl]phenol, denoting a benzene ring with hydroxyl (-OH) and hydroxyethyl-amino side chain substitutions at meta- and para-positions, respectively [5] [10]. The hydrochloride salt (C₁₀H₁₆ClNO₂; MW: 217.69 g/mol) enhances water solubility and is the standard pharmaceutical form [6].
Table 1: Molecular Descriptors of Etilefrine
Property | Value |
---|---|
Empirical Formula | C₁₀H₁₅NO₂ |
Molecular Weight | 181.23 g/mol |
Salt Form (Common) | Hydrochloride (C₁₀H₁₆ClNO₂) |
IUPAC Name | 3-[2-(ethylamino)-1-hydroxyethyl]phenol |
CAS Registry (Base) | 709-55-7 |
CAS Registry (Hydrochloride) | 943-17-9 |
Etilefrine contains a chiral center at the β-carbon of its ethanolamine side chain, yielding two enantiomers: (R)-etilefrine and (S)-etilefrine. Commercially available formulations typically use the racemic mixture [7]. Stereoselective studies indicate the (R)-enantiomer exhibits superior α₁-adrenergic receptor agonism due to optimal spatial alignment with the receptor’s binding pocket, mirroring the stereospecificity observed in catecholamines like epinephrine [3] [5]. Chiral inversion in vivo is minimal (<6%), contrasting sharply with drugs like thalidomide where racemization negates enantiopure benefits [3].
Solubility: Etilefrine hydrochloride is highly soluble in water (>13.8 mg/mL) and polar solvents due to protonation of its amino group and phenolic hydroxyl [6]. The base form shows moderate organic solvent solubility.
Stability: Susceptible to oxidative degradation under light/heat exposure. Chiral inversion occurs under extreme pH/temperature: acidic conditions (pH <3) accelerate racemization via benzylic alcohol intermediate formation [3]. Optimal stability is maintained at pH 4–6.
Partition Coefficient: Experimental log P (octanol/water) is 0.01–0.23, indicating moderate lipophilicity. This balances membrane permeability and aqueous solubility, supporting oral bioavailability (~50%) [4] [6].
Table 2: Key Physicochemical Parameters
Property | Value | Significance |
---|---|---|
log P (octanol/water) | 0.01–0.23 | Moderate lipophilicity; passive diffusion |
pKₐ (amine) | ~9.7 | Protonation at physiological pH |
Water Solubility (HCl) | >13.8 mg/mL | Injectable/oral formulation compatibility |
Chiral Inversion | pH/temperature-dependent | Storage/formulation controls required |
Etilefrine shares core structural motifs with endogenous catecholamines and synthetic vasopressors, but key substitutions dictate pharmacological divergence:
Table 3: Structural and Receptor Affinity Comparison
Compound | N-Substituent | Ring Substitution | Key Receptor Targets | Relative Potency |
---|---|---|---|---|
Etilefrine | Ethyl | Meta-OH | α₁ > β₁ | Moderate |
Phenylephrine | Methyl | Meta-OH | α₁ (pure) | Low |
Norepinephrine | Hydrogen | Catechol (3,4-diOH) | α₁, α₂, β₁ | High |
Norfenefrine | Hydrogen | Meta-OH | α₁ | Low-Moderate |
Mechanistic Implications:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7